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molecular formula C8H13NO4 B1610978 Ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate CAS No. 90088-46-3

Ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate

Cat. No. B1610978
M. Wt: 187.19 g/mol
InChI Key: AZYZEUWBNHVFEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05760244

Procedure details

17.22 g of 4-ethoxy-2-oxo-3-butenoic acid prepared according to the method of L. Tietze et al. (Lutz-F. Tietze, Heinrich Meier and Edgar Voss, Synthesis 1988, 274) are dissolved in 50 ml of anhydrous ethanol, and 7.34 g of hydroxylamine hydrochloride is added thereto, and the mixture is stirred at room temperature for 4 hours. The reaction mixture is added with water and extracted with methylene chloride. The organic layer is washed with water, dried, and evaporated. The resulting residue is distilled under reduced pressure to yield 14.3 g of ethyl 5-ethoxyisoxazoline-3carboxylate. (yield 76%)
Name
4-ethoxy-2-oxo-3-butenoic acid
Quantity
17.22 g
Type
reactant
Reaction Step One
Quantity
7.34 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]=[CH:5][C:6](=O)[C:7]([OH:9])=[O:8])[CH3:2].Cl.[NH2:12][OH:13].O.[CH2:15](O)[CH3:16]>>[CH2:1]([O:3][CH:4]1[O:13][N:12]=[C:6]([C:7]([O:9][CH2:15][CH3:16])=[O:8])[CH2:5]1)[CH3:2] |f:1.2|

Inputs

Step One
Name
4-ethoxy-2-oxo-3-butenoic acid
Quantity
17.22 g
Type
reactant
Smiles
C(C)OC=CC(C(=O)O)=O
Step Two
Name
Quantity
7.34 g
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Tietze et al. (Lutz-F. Tietze, Heinrich Meier and Edgar Voss, Synthesis 1988, 274)
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The organic layer is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The resulting residue is distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)OC1CC(=NO1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 14.3 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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